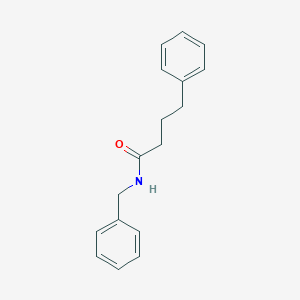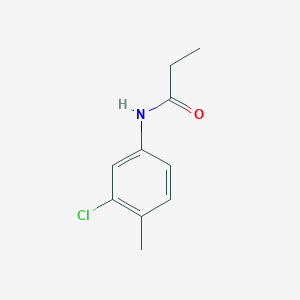
4-ethoxy-N-(2-hydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-hydroxyphenyl)benzamide, also known as EHBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EHBA belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
4-ethoxy-N-(2-hydroxyphenyl)benzamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition is believed to be due to the interaction of this compound with the active site of the enzyme, which prevents the substrate from binding and thus inhibits its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethoxy-N-(2-hydroxyphenyl)benzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been shown to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-ethoxy-N-(2-hydroxyphenyl)benzamide. For example, further studies could be conducted to investigate its potential applications in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, studies could be conducted to investigate its potential use as a drug delivery system or as a biosensor for detecting certain biomolecules.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its simple synthesis method, low toxicity profile, and potential therapeutic applications make it a promising area of research for future studies.
Métodos De Síntesis
4-ethoxy-N-(2-hydroxyphenyl)benzamide can be synthesized through a simple reaction between 4-ethoxybenzoic acid and 2-amino phenol. The reaction is carried out in the presence of a suitable catalyst, such as phosphorus oxychloride or thionyl chloride, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-hydroxyphenyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of research involves the study of its mechanism of action and its biochemical and physiological effects.
Propiedades
| 723755-67-7 | |
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)15(18)16-13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18) |
Clave InChI |
AGAVCCUNLVXGMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)



